(Pentan-3-yl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

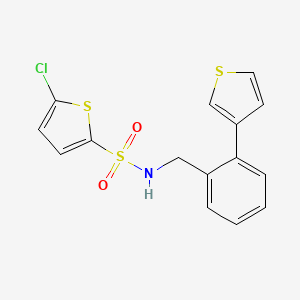

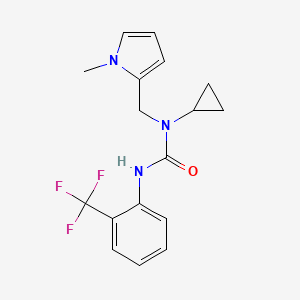

(Pentan-3-yl)thiourea is a chemical compound with the molecular formula C6H14N2S and a molecular weight of 146.25 . It is not intended for human or veterinary use and is used only for research purposes.

Synthesis Analysis

Thiourea derivatives can be synthesized through various methods. A common method involves a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a pentan-3-yl group attached to a thiourea moiety . The InChI code for this compound is 1S/C6H14N2S/c1-3-5(4-2)8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) .Chemical Reactions Analysis

Thiourea compounds, including this compound, can undergo various chemical reactions. For instance, they can react with active metals to produce a salt and hydrogen gas . They can also undergo elimination reactions to produce alkenes in the presence of a strong acid such as sulfuric acid .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Crystal Formation and Structural Studies

- Formation of Single Crystals : In a study by Taouss et al. (2016), liquid diffusion of n-pentane into a solution of thiourea led to the formation of a crystalline adduct. This process involves the creation of layers crosslinked with various compounds, showing the utility of thioureas in crystal formation and structural chemistry (Taouss et al., 2016).

Synthesis and Characterization of Complexes

- Synthesis of Metal Complexes : Khan et al. (2020) explored the synthesis of nickel(II) and cobalt(III) complexes using thiourea derivatives. These studies are significant in the field of coordination chemistry and can lead to potential applications in various scientific areas (Khan et al., 2020).

Green Chemistry and Sustainable Synthesis

- Green Synthesis Methods : Kumavat et al. (2013) reported a green approach for synthesizing disubstituted thiourea derivatives. This method, utilizing solar energy and environmentally benign conditions, highlights the role of thioureas in sustainable chemistry practices (Kumavat et al., 2013).

Light Emitting Polymers and Electronics

- Development of Light Emitting Polymers : Aydın and Kaya (2012) synthesized compounds incorporating thioureas for developing new polymeric light emitting diodes (PLEDs). This research demonstrates the potential of thioureas in the creation of advanced materials for electronic applications (Aydın & Kaya, 2012).

Pesticidal Activity

- Pesticidal Applications : Eliazyan et al. (2013) synthesized thiourea derivatives to evaluate their pesticidal activities. Some compounds showed both fungicidal and growth stimulant properties, indicating the utility of thioureas in agriculture and pest control (Eliazyan et al., 2013).

Organocatalysis

- Use in Organocatalysis : Vinayagam et al. (2014) developed bifunctional thioureas for catalyzing enantioselective Michael addition reactions. This showcases the role of thioureas in catalysis and organic synthesis (Vinayagam et al., 2014).

Spectroscopy and Structure Determination

- XAFS Spectroscopy Studies : Soni et al. (2016) conducted XAFS spectroscopy studies on cobalt complexes of thioureas, revealing the impact of thioureas on spectral properties. This is important for understanding the structural aspects of these compounds (Soni et al., 2016).

Wirkmechanismus

While the specific mechanism of action for (Pentan-3-yl)thiourea is not mentioned in the search results, thiourea compounds in general have been studied for their antiviral activity. For example, one study found that a thiourea compound inhibited the polymerization process of a virus’s capsid protein .

Safety and Hazards

(Pentan-3-yl)thiourea is classified as a dangerous substance. It has hazard statements H301, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and keeping away from open flames and hot surfaces .

Eigenschaften

IUPAC Name |

pentan-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S/c1-3-5(4-2)8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYQVOGCMGVXLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenoxy)-2-methyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2733655.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide](/img/structure/B2733657.png)

![(E)-4-(Dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide](/img/structure/B2733658.png)

![Ethyl 6-{[(4-fluoro-3-methylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2733662.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2733663.png)

propylamine](/img/structure/B2733666.png)

![1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2733672.png)

![Isopropyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2733673.png)